molecular formula C9H10N4S B1331347 3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine CAS No. 3922-47-2

3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine

Cat. No. B1331347
CAS RN: 3922-47-2
M. Wt: 206.27 g/mol
InChI Key: NQJATJCXKYZVEL-UHFFFAOYSA-N
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Patent
US04889553

Procedure details

5-Amino-3-mercapto-1,2,4-triazole (40.36 g) in ethanol (450 ml) was treated at room temperature with solid sodium hydroxide (13.9 g), and benzyl chloride (44.3 g) was added dropwise. The solution was stirred overnight, filtered, and the residue was recrystallised from ethyl acetate and dried to give 64.97 g of desired product, mp 104° C.
Quantity
40.36 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
44.3 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:6][N:5]=[C:4]([SH:7])[N:3]=1.[OH-].[Na+].[CH2:10](Cl)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>C(O)C>[NH2:1][C:2]1[NH:6][N:5]=[C:4]([S:7][CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
40.36 g
Type
reactant
Smiles
NC1=NC(=NN1)S
Name
Quantity
13.9 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
44.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the residue was recrystallised from ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=NC(=NN1)SCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 64.97 g
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.